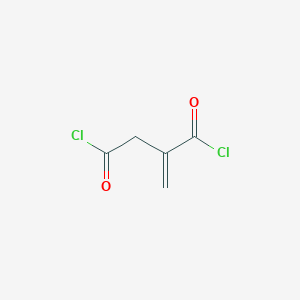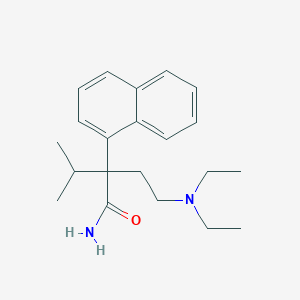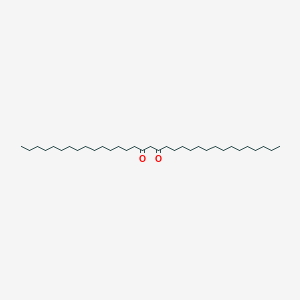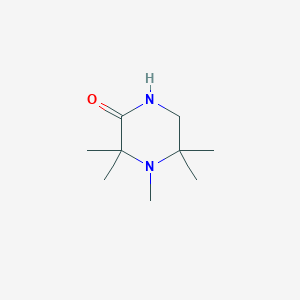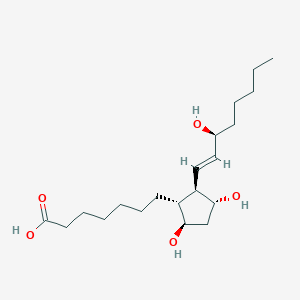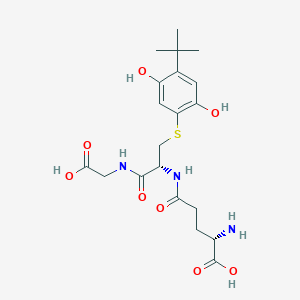
5-(S-Glutathionyl)-2-tert-butylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(S-Glutathionyl)-2-tert-butylhydroquinone (GTBHQ) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GTBHQ is a derivative of tert-butylhydroquinone (TBHQ), which is a widely used synthetic antioxidant. GTBHQ has been shown to possess superior antioxidant properties compared to TBHQ, making it a promising candidate for various biomedical applications.
Wirkmechanismus
5-(S-Glutathionyl)-2-tert-butylhydroquinone exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cellular stress responses, thereby reducing oxidative damage and inflammation.
Biochemische Und Physiologische Effekte
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to improve mitochondrial function and reduce oxidative damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
5-(S-Glutathionyl)-2-tert-butylhydroquinone has several advantages as a research tool, including its potent antioxidant properties, its ability to modulate various signaling pathways, and its relative ease of synthesis. However, one limitation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapeutics for the treatment of oxidative stress-related diseases. Another potential direction is the investigation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone's potential as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanisms underlying 5-(S-Glutathionyl)-2-tert-butylhydroquinone's effects on cellular signaling pathways and to optimize its synthesis and formulation for clinical use.
In conclusion, 5-(S-Glutathionyl)-2-tert-butylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications and relatively simple synthesis method make it a valuable tool for biomedical research. Further studies are needed to fully understand its mechanisms of action and to optimize its use for clinical applications.
Synthesemethoden
5-(S-Glutathionyl)-2-tert-butylhydroquinone can be synthesized through a two-step process involving the reaction of TBHQ with glutathione. The reaction is catalyzed by the enzyme glutathione S-transferase and results in the formation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
139035-70-4 |
|---|---|
Produktname |
5-(S-Glutathionyl)-2-tert-butylhydroquinone |
Molekularformel |
C20H29N3O8S |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-(4-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)10-6-14(25)15(7-13(10)24)32-9-12(18(29)22-8-17(27)28)23-16(26)5-4-11(21)19(30)31/h6-7,11-12,24-25H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)(H,30,31)/t11-,12-/m0/s1 |
InChI-Schlüssel |
ZOFLHFUJRPXAAO-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Sequenz |
XXG |
Synonyme |
5-(S-glutathionyl)-2-tert-butylhydroquinone 5GS-TBHQ conjugate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



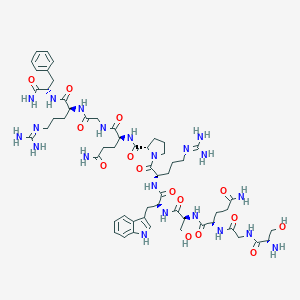
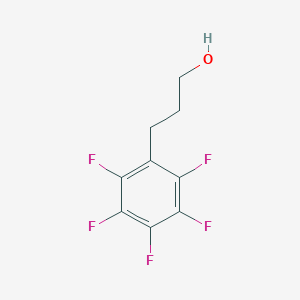
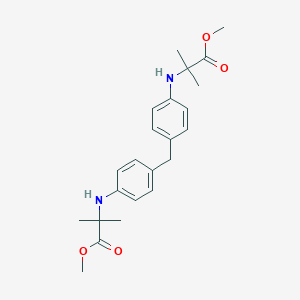
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
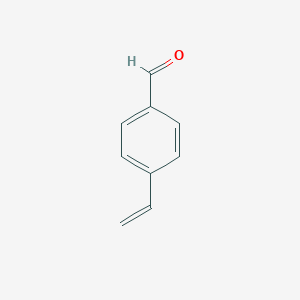
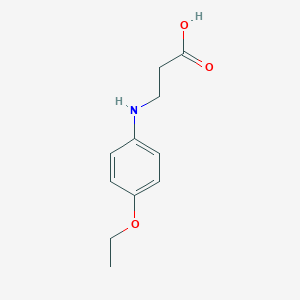
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
